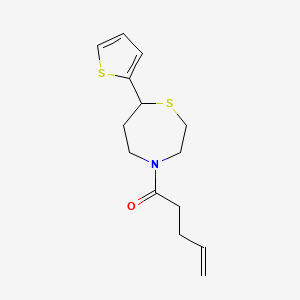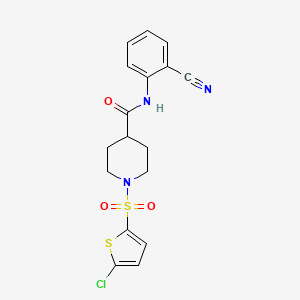
1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde
Übersicht
Beschreibung
1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenylsulfonyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position of the indole ring. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde typically involves the introduction of the phenylsulfonyl group followed by the formation of the aldehyde group at the 3-position of the indole ring. One common method involves the reaction of indole with phenylsulfonyl chloride in the presence of a base to form 1-(phenylsulfonyl)indole. This intermediate is then subjected to Vilsmeier-Haack reaction conditions using DMF and POCl3 to introduce the aldehyde group at the 3-position, yielding this compound .
Analyse Chemischer Reaktionen
1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, particularly at the 3-position.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding alcohol.
Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions with various nucleophiles such as Grignard reagents and hydrides, forming secondary alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including potential anticancer, antiviral, and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly those containing indole and sulfonyl functional groups.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes and receptors, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1-(Phenylsulfonyl)-1h-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group at the 2-position instead of an aldehyde group.
1-(Phenylsulfonyl)-1h-indole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-(Phenylsulfonyl)-1h-indole-3-methanol: Contains a hydroxyl group at the 3-position instead of an aldehyde group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combination of the phenylsulfonyl and aldehyde functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLARITBCJILRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80360-20-9 | |
| Record name | 1-(Phenylsulfonyl)-3-indolecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)
![ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate](/img/structure/B2982670.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)
![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)
![1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2982677.png)
![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)



![Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B2982686.png)

![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)
